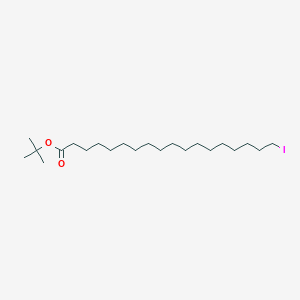
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxymethyl and oxo groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of hydroxymethyl and oxo groups through various chemical reactions. Common reagents used in these steps include protecting groups, oxidizing agents, and reducing agents to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of (2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid: Similar in structure but with variations in functional groups.
4,4’-Difluorobenzophenone: An organic compound with different functional groups but used in similar applications.
Uniqueness
The uniqueness of this compound lies in its multiple hydroxymethyl and oxo groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound for various scientific and industrial purposes.
属性
分子式 |
C18H32N6O13 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37)/t7-,8-,9-,10-,11-,12-/m0/s1 |
InChI 键 |
HXYHKCTXBXPALT-ZNSCXOEOSA-N |
手性 SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |
规范 SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



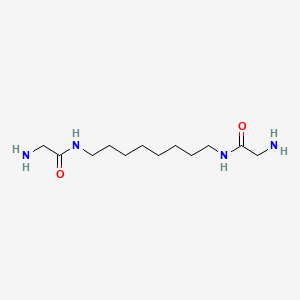
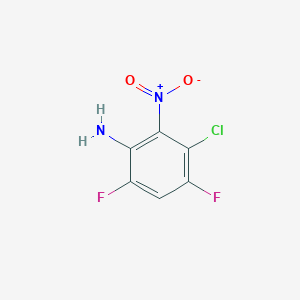
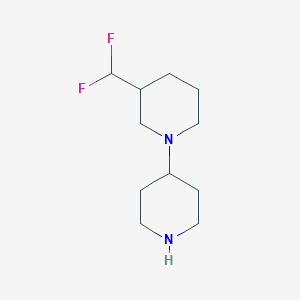
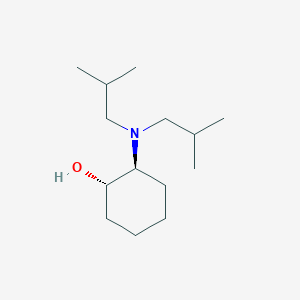
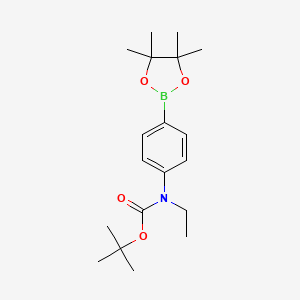

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

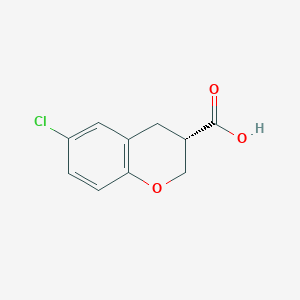
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)


